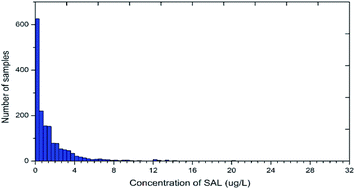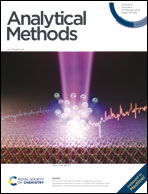Investigation of the salbutamol residue level in human urinary samples by a sensitive direct competitive ELISA
Analytical Methods Pub Date: 2015-06-03 DOI: 10.1039/C5AY00544B
Abstract
Salbutamol (SAL) is used to promote animal growth, because it increases feeding efficiency and carcass lean percentage. SAL has been banned in many countries because of the potential hazard to human health. To investigate the SAL residue level in humans, a sensitive direct competitive ELISA was developed. Under the optimal experimental conditions, the limit of detection (LOD) for the assay was 0.01 ng mL−1, and the standard curve was constructed at concentrations of 0.01–100 ng mL−1. We used the developed assay to detect the urinary concentration of SAL in 1648 participants. SAL was detected in 96% of participants with a concentration ranging from the LOD to 30.83 ng mL−1. Pregnant women were found to have a lower SAL concentration than non-pregnant women. Sources of exposure, risk assessment and measures for reducing the exposure level require further investigation.

Recommended Literature
- [1] Rare-earth/zinc heterometallic complexes containing both alkoxy-amino-bis(phenolato) and chiral salen ligands: synthesis and catalytic application for copolymerization of CO2 with cyclohexene oxide†
- [2] Inside back cover
- [3] Synthesis of Sn/MoS2/C composites as high-performance anodes for lithium-ion batteries
- [4] High-performance carbon nanotube network transistors fabricated using a hole punching technique†
- [5] The mechanism of monochloramine disproportionation under acidic conditions†
- [6] The bright side of cellulosic hibiscus sabdariffa fibres: towards sustainable materials from the macro- to nano-scale
- [7] Polybenzimidazole block sulfonated poly(arylene ether sulfone) ionomers†
- [8] Cumulative author index
- [9] Potential responses to neutral thiophenols of polymeric membrane electrodes and their applications in potentiometric biosensing†
- [10] Self-assemblies of cyclodextrin derivatives modified by ferrocene with multiple stimulus responsiveness†










